molecular formula C17H15F2NO3 B1427430 Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate CAS No. 1381944-66-6

Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate

Cat. No. B1427430
M. Wt: 319.3 g/mol
InChI Key: FAWNCHMMDLYRDZ-UHFFFAOYSA-N
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Description

“Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate” is a chemical compound with the CAS Number: 1381944-66-6 . It has a molecular weight of 319.31 and its IUPAC name is methyl 4’-[(ethylamino)carbonyl]-2,3’-difluoro[1,1’-biphenyl]-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15F2NO3/c1-3-20-16(21)12-8-7-10(9-14(12)18)11-5-4-6-13(15(11)19)17(22)23-2/h4-9H,3H2,1-2H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.31 . Its IUPAC name is methyl 4’-[(ethylamino)carbonyl]-2,3’-difluoro[1,1’-biphenyl]-3-carboxylate . The InChI code provides further details about its molecular structure .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

  • Compounds structurally related to Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. One such compound showed significant inhibitory activity, suggesting potential applications in antituberculosis therapy (Koçyiğit-Kaymakçıoğlu et al., 2009).
  • Similarly, a series of compounds including 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines were synthesized and showed promising in vitro antibacterial and antifungal activities. This indicates potential utility in developing new antimicrobial agents (Saeed et al., 2010).

Photophysical Properties and Sensing Applications

  • Novel compounds with a structure similar to Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate demonstrated reversible photochromic properties under UV light irradiation and heating. Such compounds can be used in the development of photo-switch devices and logic gates based on their photophysical properties (Xie et al., 2009).
  • In another study, an o-aminophenol-based fluorogenic chemosensor synthesized exhibited high selectivity and sensitivity toward Al3+ ions, indicating its potential as a highly selective fluorescent sensor for metal ions detection and its application in living cell imaging (Ye et al., 2014).

Material Science and Organic Synthesis

  • Fluorophenyl groups have been identified as key pharmacophores in the synthesis of new biologically active molecules. Their inclusion in the synthesis of thiadiazolotriazinones demonstrated promising antibacterial activities, suggesting a role in the development of new antibacterial agents (Holla et al., 2003).
  • The presence of fluorobenzoic acids like Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate in the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) significantly improved the conductivity of the material, demonstrating its potential application in enhancing the performance of organic electronic devices (Tan et al., 2016).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s crucial to handle all chemical compounds with appropriate safety measures to prevent any potential harm.

properties

IUPAC Name

methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-3-20-16(21)12-8-7-10(9-14(12)18)11-5-4-6-13(15(11)19)17(22)23-2/h4-9H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWNCHMMDLYRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743056
Record name Methyl 4'-(ethylcarbamoyl)-2,3'-difluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate

CAS RN

1381944-66-6
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(ethylamino)carbonyl]-2,3′-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-(ethylcarbamoyl)-2,3'-difluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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